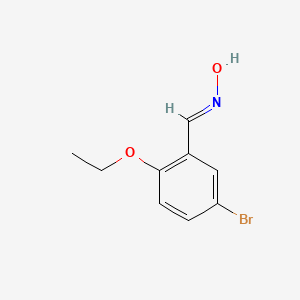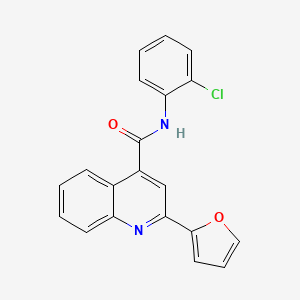![molecular formula C16H18N2O4S B5603977 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction and DFT calculations. These analyses reveal the influence of intermolecular interactions on molecular geometry, including bond lengths, angles, and dihedral angles (Sedat Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-methoxybenzamides and various reactants have been explored for the synthesis of different compounds. For example, rhodium(III)-catalyzed oxidative coupling has been utilized for the preparation of sulfonyl fluoride substituted compounds, demonstrating the feasibility of coupling with sp2 C–H bonds (Shi-Meng Wang et al., 2018).
Physical Properties Analysis
The physical properties of related compounds have been studied, such as their molar refraction and polarizability, which are affected by drug concentration in solutions. These studies provide insights into the compounds' physical characteristics and their interactions in different environments (R. Sawale et al., 2016).
Chemical Properties Analysis
Research on the chemical properties of similar compounds includes studies on their antimicrobial activities, showing significant antibacterial activity for some synthesized compounds. This highlights the potential pharmaceutical applications of these compounds beyond the scope of this review (Bhimagouda S. Patil et al., 2010).
生化分析
Biochemical Properties
3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been reported to act as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes . The interactions of 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide with enzymes such as sulfonamide synthase and proteins involved in metabolic pathways are crucial for its biochemical activity. These interactions often involve binding to active sites or allosteric sites, leading to changes in enzyme activity and subsequent biochemical reactions.
Cellular Effects
The effects of 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the synthesis of glyburide, which in turn impacts insulin secretion and glucose metabolism in pancreatic cells . Additionally, 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as sulfonamide synthase, inhibiting their activity and thereby affecting the synthesis of downstream products . Additionally, 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH . Long-term exposure to 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways and insulin secretion, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity. Exceeding this range can lead to detrimental effects on cellular function and overall health.
Metabolic Pathways
3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is involved in several metabolic pathways, including those related to the synthesis of glyburide and other sulfonamide derivatives . This compound interacts with enzymes such as sulfonamide synthase and other cofactors, influencing metabolic flux and metabolite levels. The modulation of these pathways by 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can lead to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide within cells and tissues involve interactions with specific transporters and binding proteins. This compound is transported across cell membranes by active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide within cells can affect its biochemical activity and overall cellular function.
Subcellular Localization
The subcellular localization of 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide in organelles such as the mitochondria or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-14-4-2-3-13(11-14)16(19)18-10-9-12-5-7-15(8-6-12)23(17,20)21/h2-8,11H,9-10H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTTYCKEAWAOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)
![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)
![2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5603899.png)
![({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603907.png)
![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)
![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)
![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)

![2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B5603966.png)


![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)